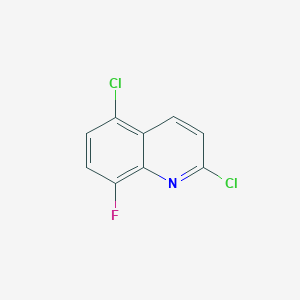

2,5-Dichloro-8-fluoroquinoline

Description

BenchChem offers high-quality 2,5-Dichloro-8-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-8-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGWOTQFFHUKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342357-62-3 | |

| Record name | 2,5-dichloro-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a strategic synthetic pathway to 2,5-dichloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The synthesis is centered around a strategically planned Gould-Jacobs reaction, followed by subsequent chlorination and deoxychlorination steps. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical process parameters, offering a self-validating framework for the successful synthesis of the target molecule. The causality behind experimental choices is elucidated, providing researchers with the necessary insights for potential optimization and adaptation.

Introduction and Retrosynthetic Analysis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 2,5-dichloro-8-fluoroquinoline, featuring two chlorine atoms and a fluorine atom at defined positions, imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.

Our retrosynthetic strategy for 2,5-dichloro-8-fluoroquinoline identifies the key intermediate, 8-fluoro-5-chloro-4-hydroxyquinoline, which can be accessed via the Gould-Jacobs reaction. This well-established method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. The subsequent steps involve the introduction of the second chlorine atom and the conversion of the hydroxyl group to a chlorine atom.

Caption: Retrosynthetic analysis of 2,5-dichloro-8-fluoroquinoline.

Synthesis of the Key Precursor: 2-Fluoro-5-chloroaniline

The successful synthesis of the target quinoline hinges on the availability of the appropriately substituted aniline precursor, 2-fluoro-5-chloroaniline. A reliable method for its preparation involves the reduction of 2-fluoro-5-nitroaniline.

Synthesis of 2-Fluoro-5-nitroaniline

2-Fluoro-5-nitroaniline can be prepared from 2,4-dinitrofluorobenzene through a selective reduction of the nitro group at the 2-position using iron powder in the presence of an acid[1]. This selective reduction is a critical step, and the reaction conditions must be carefully controlled to avoid the reduction of both nitro groups.

Reduction of 2-Fluoro-5-nitroaniline to 2-Fluoro-5-chloroaniline

The conversion of the nitro group in 2-fluoro-5-nitroaniline to an amino group to yield 2-fluoro-5-chloroaniline can be achieved through various reduction methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method. Alternatively, metal-acid systems like tin and hydrochloric acid (Sn/HCl) can be employed.

The Gould-Jacobs Reaction: Construction of the Quinoline Core

The Gould-Jacobs reaction is a cornerstone of this synthetic strategy, enabling the formation of the 8-fluoro-5-chloro-4-hydroxyquinoline core. This reaction proceeds in two main stages: the initial condensation of 2-fluoro-5-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization[2][3].

Caption: Experimental workflow for the Gould-Jacobs synthesis of 8-fluoro-5-chloro-4-hydroxyquinoline.

Detailed Experimental Protocol for the Gould-Jacobs Reaction

Materials:

-

2-Fluoro-5-chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or other high-boiling solvent)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 2-fluoro-5-chloroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically at 100-130°C, to form the anilidomethylenemalonate intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C. This high temperature is crucial for the intramolecular cyclization to occur, leading to the formation of ethyl 8-fluoro-5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The cyclized product is then subjected to basic hydrolysis using a solution of sodium hydroxide to saponify the ester group. Subsequent acidification with hydrochloric acid leads to decarboxylation, yielding 8-fluoro-5-chloro-4-hydroxyquinoline as a solid precipitate, which can be collected by filtration.

| Step | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 2-Fluoro-5-chloroaniline, DEEM, 100-130°C | Anilidomethylenemalonate intermediate | >90 |

| 2 | Anilidomethylenemalonate, Dowtherm A, ~250°C | Ethyl 8-fluoro-5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 70-80 |

| 3 | NaOH, then HCl | 8-Fluoro-5-chloro-4-hydroxyquinoline | >95 |

Chlorination of the Quinoline Core

The next critical step is the introduction of a second chlorine atom at the 5-position of the quinoline ring. This is achieved through electrophilic aromatic substitution on the 8-fluoro-4-hydroxyquinoline intermediate.

Chlorination Protocol

Materials:

-

8-Fluoro-4-hydroxyquinoline

-

N-Chlorosuccinimide (NCS)

-

Acetic acid or other suitable solvent

Procedure:

-

8-Fluoro-4-hydroxyquinoline is dissolved in a suitable solvent, such as glacial acetic acid.

-

N-Chlorosuccinimide (NCS) is added portion-wise to the solution at a controlled temperature. The reaction is typically carried out at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product, 5-chloro-8-fluoro-4-hydroxyquinoline, is collected by filtration, washed, and dried.

The directing effects of the existing substituents (the hydroxyl group at C4, the fluorine at C8, and the nitrogen in the heterocycle) favor the introduction of the chlorine atom at the C5 position.

Conversion of the 4-Hydroxyquinoline to the Final Product

The final step in the synthesis of 2,5-dichloro-8-fluoroquinoline is the conversion of the 4-hydroxy group to a chlorine atom. This is a deoxychlorination reaction, commonly achieved using phosphorus oxychloride (POCl₃)[4].

Deoxychlorination Protocol

Materials:

-

5-Chloro-8-fluoro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Optional: A tertiary amine base (e.g., N,N-diethylaniline)

Procedure:

-

A mixture of 5-chloro-8-fluoro-4-hydroxyquinoline and an excess of phosphorus oxychloride is heated under reflux. The addition of a high-boiling tertiary amine can facilitate the reaction.

-

The reaction is typically heated for several hours. The progress can be monitored by TLC.

-

After completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

-

The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with a dilute base solution to neutralize any remaining acid, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,5-dichloro-8-fluoroquinoline.

-

The crude product can be purified by column chromatography or recrystallization.

Characterization and Data

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Spectroscopic Data |

| 2-Fluoro-5-chloroaniline | C₆H₅ClFN | 145.56 | 43-45 | ¹H NMR, ¹³C NMR, MS |

| 8-Fluoro-5-chloro-4-hydroxyquinoline | C₉H₅ClFNO | 197.59 | 278-282 | ¹H NMR, ¹³C NMR, MS |

| 2,5-Dichloro-8-fluoroquinoline | C₉H₄Cl₂FN | 216.04 | N/A | ¹H NMR, ¹³C NMR, MS |

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of 2,5-dichloro-8-fluoroquinoline. By employing the Gould-Jacobs reaction as the key strategic step, followed by well-established chlorination and deoxychlorination protocols, this guide provides a comprehensive and self-validating framework for researchers in the field. The detailed experimental procedures and mechanistic insights offer a solid foundation for the successful synthesis and further exploration of this and related halogenated quinoline derivatives in drug discovery and materials science.

References

- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-18.

- European Patent Office. (1984). Process for preparing 2-fluoro-5-nitroaniline (EP0127079A1).

- Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine (US3560508A).

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Singh, U. P., & Singh, R. K. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(11), 2347-2351.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

- Yadav, G. D., & Adivarekar, R. V. (2018). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

-

Biotage. (n.d.). Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,5-Dichloro-8-fluoroquinoline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-8-fluoroquinoline, identified by the CAS number 1342357-62-3 , is a halogenated quinoline derivative that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents.[1] Its unique substitution pattern, featuring chlorine and fluorine atoms at specific positions, imparts distinct chemical reactivity and makes it a valuable scaffold for the development of novel therapeutics, particularly in the realm of antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 2,5-Dichloro-8-fluoroquinoline, with a focus on its role in the creation of potent drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dichloro-8-fluoroquinoline is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below, based on computed data from reputable chemical databases.[1]

| Property | Value | Source |

| CAS Number | 1342357-62-3 | PubChem[1] |

| Molecular Formula | C₉H₄Cl₂FN | PubChem[1] |

| Molecular Weight | 216.04 g/mol | PubChem[1] |

| IUPAC Name | 2,5-dichloro-8-fluoroquinoline | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 214.9704827 Da | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

Note: The provided physicochemical properties are computationally generated and may vary from experimentally determined values.

Synthesis of 2,5-Dichloro-8-fluoroquinoline

The synthesis of 2,5-Dichloro-8-fluoroquinoline can be achieved through a multi-step process, often employing the Gould-Jacobs reaction, a classic method for quinoline synthesis.[2][3][4] A plausible and efficient synthetic route starts from the readily available precursor, 2-fluoro-5-chloroaniline.

Proposed Synthetic Workflow

The synthesis involves the condensation of 2-fluoro-5-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent chlorination steps then yield the desired 2,5-Dichloro-8-fluoroquinoline.

Caption: Proposed synthesis workflow for 2,5-Dichloro-8-fluoroquinoline.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is a generalized procedure adapted from established methods for quinoline synthesis.[2][3][4] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of Diethyl 2-(((4-chloro-2-fluorophenyl)amino)methylene)malonate (Condensation Intermediate)

-

In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-5-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate (Thermal Cyclization)

-

Place the condensation intermediate in a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250°C for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid and wash with hexane to obtain the crude cyclized product.

Step 3: Synthesis of 5-Chloro-8-fluoroquinolin-4-ol (Hydrolysis and Decarboxylation)

-

Suspend the crude ethyl 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid intermediate.

-

Filter the solid and resuspend it in a high-boiling point solvent.

-

Heat the suspension to effect decarboxylation until gas evolution ceases.

-

Cool the mixture and collect the precipitated 5-Chloro-8-fluoroquinolin-4-ol by filtration.

Step 4: Synthesis of 2,5-Dichloro-8-fluoroquinoline (Chlorination)

-

To a flask containing 5-Chloro-8-fluoroquinolin-4-ol, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,5-Dichloro-8-fluoroquinoline by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Delafloxacin

2,5-Dichloro-8-fluoroquinoline is a pivotal precursor in the synthesis of Delafloxacin, a fourth-generation fluoroquinolone antibiotic.[2][5] Delafloxacin exhibits potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

Synthetic Utility in Delafloxacin Synthesis

The chlorine atom at the 2-position of 2,5-Dichloro-8-fluoroquinoline is susceptible to nucleophilic aromatic substitution. This reactivity is exploited in the synthesis of Delafloxacin, where it is displaced by a substituted amine to introduce a key pharmacophoric element.

Caption: Role of 2,5-Dichloro-8-fluoroquinoline in Delafloxacin synthesis.

Mechanism of Action of Delafloxacin

Like other fluoroquinolones, Delafloxacin's antibacterial activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][7] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By forming a stable ternary complex with the enzyme and DNA, Delafloxacin traps the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately bacterial cell death.[8]

Caption: Mechanism of action of Delafloxacin.

Conclusion

2,5-Dichloro-8-fluoroquinoline is a highly valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, provides access to a key scaffold for the development of potent pharmaceuticals. The successful application of this intermediate in the synthesis of the advanced fluoroquinolone antibiotic Delafloxacin underscores its importance in the ongoing search for new and effective treatments for bacterial infections. Further exploration of the chemical space around this quinoline core holds significant promise for the discovery of novel therapeutic agents targeting a range of diseases.

References

- PubChem. (n.d.). 2,5-Dichloro-8-fluoroquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/64208256

- Google Patents. (n.d.). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved January 23, 2026, from https://patents.google.

- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. Retrieved January 23, 2026, from https://www.benchchem.com/application-notes/gould-jacobs-quinoline-synthesis

- National Center for Biotechnology Information. (2020, March 10). Delafloxacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 23, 2026, from https://www.ncbi.nlm.nih.gov/books/NBK548839/

- Google Patents. (n.d.). Fluoroquinolone compounds and synthesis method thereof. Retrieved January 23, 2026, from https://patents.google.

- Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 23, 2026, from https://www.preprints.org/manuscript/202501.0306/v1

- MedKoo Biosciences. (n.d.). Delafloxacin Synthetic Routes. Retrieved January 23, 2026, from https://www.medkoo.com/products/3248

- BenchChem. (2025, December). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved January 23, 2026, from https://www.benchchem.com/pdf/B598153_Technical_Guide.pdf

- Asian Journal of Chemistry. (2015, April 27). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved January 23, 2026, from https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_3_22

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 23, 2026, from https://www.tsijournals.

- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved January 23, 2026, from https://www.quimicaorganica.org/en/synthetic-organic-chemistry/synthesis-natural-products/833-synthesis-of-fluoroquinolone-antibiotics.html

- ResearchGate. (2025, August 6). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Retrieved January 23, 2026, from https://www.researchgate.net/publication/343548937_Melting_Point_Determination_for_the_Analysis_of_Drugs_of_the_Fluoroquinolone_Group

- Google Patents. (2022, November 17). PHARMACEUTICAL COMPOSITION COMPRISING DELAFLOXACIN FOR ADMINISTRATION INTO THE LUNG. Retrieved January 23, 2026, from https://patents.google.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Delafloxacin meglumine? Retrieved January 23, 2026, from https://www.patsnap.com/synapse/qa/what-is-the-mechanism-of-delafloxacin-meglumine

- ResearchGate. (n.d.). Synthesis of delafloxacin by Abbot Labs. Retrieved January 23, 2026, from https://www.researchgate.net/figure/Synthesis-of-delafloxacin-by-Abbot-Labs-66_fig3_349486024

- Google Patents. (n.d.). Refining method of delafloxacin and intermediate thereof. Retrieved January 23, 2026, from https://patents.google.

- Wikipedia. (n.d.). Quinoline. Retrieved January 23, 2026, from https://en.wikipedia.org/wiki/Quinoline

- ResearchGate. (n.d.). Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3. Retrieved January 23, 2026, from https://www.researchgate.

- Google Patents. (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved January 23, 2026, from https://patents.google.

- Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives. Retrieved January 23, 2026, from https://patents.google.

- PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved January 23, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8400587/

- Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 23, 2026, from https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction

- Google Patents. (n.d.). Pharmaceutical compositions containing a fluoroquinolone antibiotic drug. Retrieved January 23, 2026, from https://patents.google.

- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved January 23, 2026, from https://www.mdpi.com/1420-3049/28/1/1

- PubMed Central. (2017, March 20). Delafloxacin: design, development and potential place in therapy. Retrieved January 23, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5370213/

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 23, 2026, from https://www.mdpi.com/1420-3049/25/1/163

- ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved January 23, 2026, from https://www.researchgate.net/figure/A-1-H-NMR-and-B-13-C-NMR-spectra-of-Peak-1-from-Fraction-6-of-the-DCM-extract-C_fig7_265163359

- (n.d.). 13C NMR Spectroscopy. Retrieved January 23, 2026, from https://www.organic-chemistry.org/sc/04.pdf

- Patsnap. (n.d.). Preparation method of Delafloxacin and intermediates thereof. Retrieved January 23, 2026, from https://eureka.patsnap.

- ScienceOpen. (n.d.). Supporting Information. Retrieved January 23, 2026, from https://www.scienceopen.com/document_file/3b8b8b8b-8b8b-8b8b-8b8b-8b8b8b8b8b8b/1/s1.pdf

Sources

- 1. 2,5-Dichloro-8-fluoroquinoline | C9H4Cl2FN | CID 64208256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Dichloro-8-fluoroquinoline: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2,5-Dichloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a key structural motif, the quinoline core is present in a wide array of pharmacologically active compounds. The specific substitution pattern of 2,5-Dichloro-8-fluoroquinoline, featuring two chlorine atoms and a fluorine atom, imparts unique electronic and steric properties that influence its reactivity and potential biological activity. This document details the physicochemical properties, outlines a reasoned synthetic pathway with a detailed experimental protocol, and explores the anticipated reactivity of this compound. Furthermore, it delves into the potential applications in drug discovery, particularly in the context of fluoroquinolone antibiotics, by examining its structural relationship to known therapeutic agents and predicting its biological activity based on established structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Halogenated Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of halogen substituents onto the quinoline core can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 2,5-Dichloro-8-fluoroquinoline, with its distinct trifunctional halogenation pattern, represents a compelling building block for the synthesis of novel compounds with potentially enhanced therapeutic efficacy. The presence of chlorine at the 2- and 5-positions, and fluorine at the 8-position, creates a unique electronic landscape that can influence both the reactivity of the quinoline ring and its interactions with biological macromolecules. This guide aims to provide a detailed technical overview of this promising chemical entity.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2,5-Dichloro-8-fluoroquinoline is essential for its application in research and development. Key identifiers and computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂FN | [4] |

| Molecular Weight | 216.04 g/mol | [4] |

| IUPAC Name | 2,5-dichloro-8-fluoroquinoline | [4] |

| CAS Number | 1342357-62-3 | [4] |

| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl | [4] |

| InChI | InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | [4] |

| InChIKey | WKGWOTQFFHUKOG-UHFFFAOYSA-N | [4] |

| XLogP3 | 3.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 0 | [4] |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic route to 2,5-Dichloro-8-fluoroquinoline.

Caption: Proposed synthesis of 2,5-Dichloro-8-fluoroquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2,5-dichloro-3-fluorophenyl)amino)maleate (Intermediate A)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-3-fluoroaniline (1 equivalent) in ethanol.

-

To this solution, add diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 2,5-dichloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

-

Add the crude Intermediate A to a high-boiling point solvent such as Dowtherm A in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is typically rapid at this temperature.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the crude cyclized product.

Step 3: Synthesis of 2,5-Dichloro-8-fluoro-4-hydroxyquinoline (Intermediate G)

-

Suspend the crude Intermediate B in a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry.

Step 4: Synthesis of 2,4,5-Trichloro-8-fluoroquinoline (Intermediate H)

-

In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the crude Intermediate G.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Synthesis of 2,5-Dichloro-8-fluoroquinoline (Final Product J)

-

Dissolve the crude Intermediate H in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

Purification Protocol

The crude 2,5-Dichloro-8-fluoroquinoline can be purified by the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

The purity of the final product should be confirmed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.

Spectroscopic and Analytical Characterization

While experimental spectra for 2,5-Dichloro-8-fluoroquinoline are not publicly available, its spectral properties can be predicted based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The spectrum will consist of a set of multiplets corresponding to the four protons on the quinoline ring system. The coupling patterns and chemical shifts will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons directly attached to the halogens will be significantly affected. For instance, the carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.[6]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with neighboring protons.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotopic peaks at M+2 and M+4 with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of chlorine and/or fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1450-1650 cm⁻¹ region), and C-Cl and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively).

Reactivity Profile

The reactivity of 2,5-Dichloro-8-fluoroquinoline is dictated by the electronic effects of the halogen substituents and the inherent reactivity of the quinoline nucleus.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen.[7][8] This position is therefore susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates, providing a versatile handle for further functionalization. The chlorine at the 5-position is less activated and would require more forcing conditions for substitution.

Caption: Nucleophilic substitution at the C2 position.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the quinoline system, favoring positions 5 and 8.[9] In 2,5-Dichloro-8-fluoroquinoline, the presence of two deactivating chloro groups and a deactivating fluoro group will further reduce the reactivity towards electrophiles. Any electrophilic substitution, if it occurs, would likely be directed to the remaining unsubstituted positions on the benzene ring (positions 6 and 7), with the precise regioselectivity being a complex interplay of the directing effects of the existing halogens.

Potential Applications in Drug Discovery and Development

The 2,5-Dichloro-8-fluoroquinoline scaffold holds considerable promise as a building block for the development of novel therapeutic agents, particularly in the area of antibacterial drug discovery.

A Scaffold for Novel Fluoroquinolone Antibiotics

Fluoroquinolones are a critically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[10] The core structure of fluoroquinolones consists of a quinolone ring with specific substituents at various positions that modulate their antibacterial spectrum, potency, and pharmacokinetic properties. The structure-activity relationship (SAR) of fluoroquinolones is well-established, and the substituents at the N-1, C-7, and C-8 positions are particularly crucial for their activity.[11][12]

2,5-Dichloro-8-fluoroquinoline can serve as a versatile starting material for the synthesis of novel fluoroquinolone analogues. The chlorine at the 2-position can be readily displaced by various amines, including piperazine and its derivatives, which are common C-7 substituents in many clinically used fluoroquinolones. The fluorine at the 8-position is a known bioisostere for a methoxy group and can enhance antibacterial activity. The chlorine at the 5-position can also be explored for further modification to optimize the drug-like properties of the resulting compounds.

Caption: Utilization in the synthesis of novel fluoroquinolones.

Predicted Biological Activity

Based on the SAR of existing fluoroquinolones, derivatives of 2,5-Dichloro-8-fluoroquinoline are predicted to exhibit antibacterial activity. The extent of this activity will be highly dependent on the nature of the substituents introduced at the 2-position and potentially at other positions. It is plausible that novel analogues could demonstrate activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[13][14] Further derivatization and biological evaluation are necessary to fully elucidate the therapeutic potential of this scaffold.

Safety and Handling

2,5-Dichloro-8-fluoroquinoline is classified as a hazardous substance.[4] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,5-Dichloro-8-fluoroquinoline is a halogenated quinoline derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. Its unique substitution pattern provides multiple sites for chemical modification, enabling the generation of diverse libraries of novel compounds. While specific experimental data for this compound is limited in the public domain, this technical guide has provided a comprehensive overview of its physicochemical properties, a reasoned and detailed synthetic protocol, and an analysis of its expected reactivity and potential applications, particularly in the development of new fluoroquinolone antibiotics. The insights presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and exploitation of this promising chemical entity.

References

-

PubChem. 2,5-Dichloro-8-fluoroquinoline. National Center for Biotechnology Information. [Link]

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). PubMed Central. [Link]

-

Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

- Broad Institute. (2019). W O 2019/074870 A l.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

- Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S.

-

Structure—activity and structure—side-effect relationship for the quinolone antibacterials. (2001). ResearchGate. [Link]

-

PubChem. 2-Chloro-8-fluoroquinoline. National Center for Biotechnology Information. [Link]

-

Fluoroquinolones: Chemistry & Action – A Review. (2014). ResearchGate. [Link]

-

Synthesis of Novel Artemisinin, Ciprofloxacin, and Norfloxacin Hybrids with Potent Antiplasmodial Activity. (2024). Malaria World. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2003). MDPI. [Link]

-

Dau Xuan, D. (2019). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 16(5), 671–708. [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). MDPI. [Link]

-

Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? (2018). Quora. [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1993). ResearchGate. [Link]

- 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (1986).

-

A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. (2003). ACS Publications. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

-

Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers in Chemistry. [Link]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). ResearchGate. [Link]

- United States Patent (19). (1992).

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. [Link]

-

Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. (2002). KoreaScience. [Link]

-

18.04 Predicting Products of Nucleophilic Substitution Reactions. (2018). YouTube. [Link]

-

SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. (2020). YouTube. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). MDPI. [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2010). ResearchGate. [Link]

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1995).

-

Substituted Quinolines with various based promising anticancer and... (2024). ResearchGate. [Link]

-

Electrophilic Aromatic Substitutions You Need To Know! (2022). YouTube. [Link]

-

2,5-Dichloro-8-fluoroquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]

-

Structure of adverse reaction relationships of fluoroquinolone. Adapted... (2002). ResearchGate. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). ResearchGate. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 4. 2,5-Dichloro-8-fluoroquinoline | C9H4Cl2FN | CID 64208256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. mdpi.com [mdpi.com]

- 11. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2,5-Dichloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The introduction of halogen atoms to the quinoline core is a well-established strategy to modulate the physicochemical and pharmacological properties of these compounds.[4] This guide provides a detailed technical overview of the molecular structure, synthesis, and potential applications of 2,5-dichloro-8-fluoroquinoline, a halogenated quinoline of interest in synthetic and medicinal chemistry.

While specific experimental data for 2,5-dichloro-8-fluoroquinoline is not extensively available in public literature, this guide will leverage established principles of quinoline chemistry and spectroscopy of related compounds to provide a comprehensive theoretical and practical framework for researchers.

Physicochemical Properties

Based on its structure, 2,5-dichloro-8-fluoroquinoline is a solid at room temperature with limited solubility in water and better solubility in common organic solvents. A summary of its key identifiers and computed properties is provided in the table below.[5]

| Property | Value | Source |

| CAS Number | 1342357-62-3 | [5] |

| Molecular Formula | C₉H₄Cl₂FN | [5] |

| Molecular Weight | 216.04 g/mol | [5] |

| IUPAC Name | 2,5-dichloro-8-fluoroquinoline | [5] |

| SMILES | C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl | [5] |

| InChI | InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | [5] |

Proposed Synthesis Pathway

The synthesis of polysubstituted quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[6][7] For 2,5-dichloro-8-fluoroquinoline, a plausible synthetic route would involve the construction of the quinoline core from appropriately substituted aniline and a three-carbon synthon, followed by halogenation, or the use of a pre-halogenated aniline precursor.

A potential retrosynthetic analysis suggests that 2,5-dichloro-8-fluoroquinoline could be synthesized from 2,5-dichloro-8-fluoro-4-hydroxyquinoline, which in turn can be prepared via a Conrad-Limpach or a related cyclization reaction.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on common quinoline synthesis methodologies and should be optimized for the specific target molecule.[8]

Step 1: Synthesis of Ethyl 2-(2,5-dichloro-4-fluorophenylamino)acrylate

-

To a solution of 2,5-dichloro-4-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 2,5-Dichloro-8-fluoro-4-hydroxyquinoline

-

Add the purified ethyl 2-(2,5-dichloro-4-fluorophenylamino)acrylate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the 4-hydroxyquinoline derivative.

Step 3: Chlorination to 2,5-Dichloro-8-fluoroquinoline

-

Treat the 2,5-dichloro-8-fluoro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for several hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 2,5-dichloro-8-fluoroquinoline.

Sources

- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Synthesis of some new quinoline derivatives: new routes to synthesize polysubstituted 2(1H)-quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. iipseries.org [iipseries.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,5-Dichloro-8-fluoroquinoline: Safety, Handling, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-Dichloro-8-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just critical safety data but also to provide a deeper understanding of its chemical properties, safe handling protocols, and its context within the broader landscape of quinoline-based research.

Compound Profile and Significance

2,5-Dichloro-8-fluoroquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many synthetic and naturally occurring bioactive molecules.[1] The presence of chlorine and fluorine atoms on the quinoline scaffold significantly influences its electronic properties, reactivity, and potential biological activity. Halogenation is a common strategy in drug design to modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Therefore, understanding the specific characteristics of this polysubstituted quinoline is crucial for its application in research and development.

Key Identifiers:

-

IUPAC Name: 2,5-dichloro-8-fluoroquinoline[3]

-

CAS Number: 1342357-62-3[3]

-

Molecular Formula: C₉H₄Cl₂FN[3]

-

Molecular Weight: 216.04 g/mol [3]

GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,5-Dichloro-8-fluoroquinoline is classified with the following hazards:[3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,5-Dichloro-8-fluoroquinoline is fundamental for its safe handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Weight | 216.04 g/mol | PubChem[3] |

| Molecular Formula | C₉H₄Cl₂FN | PubChem[3] |

| Appearance | White to yellow crystal | Ossila[4] |

| Melting Point | 79 °C – 81 °C | Ossila[4] |

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of 2,5-Dichloro-8-fluoroquinoline, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling halogenated organic compounds.[5]

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[5]

-

Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[5]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing.[5]

Hygiene Practices:

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Contaminated clothing should be removed and laundered before reuse.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Section 4. Avoid breathing dust or vapors.[8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material using a method that does not generate dust.

Toxicological Insights and Relevance in Drug Development

While specific toxicological data for 2,5-Dichloro-8-fluoroquinoline is limited, the broader class of quinolines and fluoroquinolones has been extensively studied. Quinolone derivatives are known for a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The fluoroquinolone class of antibiotics, in particular, has been a cornerstone of antibacterial therapy for decades.[11]

However, it is important to note that some fluoroquinolones have been associated with adverse effects, including phototoxicity, central nervous system effects, and cardiotoxicity.[12] The U.S. Food and Drug Administration (FDA) has issued warnings regarding the potential for disabling and potentially permanent side effects associated with systemic fluoroquinolone use.[13]

For researchers working with novel halogenated quinolines like 2,5-Dichloro-8-fluoroquinoline, it is prudent to assume a potential for toxicity and to handle the compound with appropriate precautions. The specific substitution pattern of this molecule, with two chlorine atoms and a fluorine atom, will undoubtedly influence its biological activity and toxicological profile. Further research is needed to elucidate the specific effects of this compound.

Experimental Protocols: Safe Weighing and Solution Preparation

Objective: To provide a step-by-step protocol for the safe weighing and preparation of a stock solution of 2,5-Dichloro-8-fluoroquinoline.

Materials:

-

2,5-Dichloro-8-fluoroquinoline

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Appropriate solvent (e.g., DMSO, DMF)

-

Personal Protective Equipment (PPE) as per Section 4

Protocol:

-

Preparation: Don all required PPE and ensure you are working within a certified chemical fume hood.

-

Weighing:

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

-

Carefully transfer the desired amount of 2,5-Dichloro-8-fluoroquinoline onto the weighing paper using a clean spatula.

-

Record the exact weight of the compound.

-

-

Solution Preparation:

-

Carefully transfer the weighed compound into a volumetric flask of the appropriate size.

-

Add a small amount of the chosen solvent to the flask to dissolve the compound.

-

Once the solid is fully dissolved, add more solvent to the flask until the solution reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Labeling and Storage:

-

Clearly label the volumetric flask with the name of the compound, the concentration of the solution, the solvent used, and the date of preparation.

-

Store the solution under the recommended conditions as outlined in Section 6.

-

Visualization of Key Concepts

Caption: Chemical structure of 2,5-Dichloro-8-fluoroquinoline.

Caption: Workflow for the safe handling of 2,5-Dichloro-8-fluoroquinoline.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64208256, 2,5-Dichloro-8-fluoroquinoline. Retrieved from [Link].

-

MDPI (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link].

-

Chemos GmbH & Co. KG (2019). Safety Data Sheet: quinoline. Retrieved from [Link].

-

MDPI (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved from [Link].

-

ACS Publications (2007). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Retrieved from [Link].

-

Organic Syntheses (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link].

-

PubMed Central (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114553226, 2,5-Dichloro-8-fluoroquinoline-3-carboxylic acid. Retrieved from [Link].

-

ResearchGate (2007). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Retrieved from [Link].

-

MDPI (2023). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Retrieved from [Link].

-

ResearchGate (2017). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Retrieved from [Link].

-

NICNAS (2015). Quinolines: Human health tier II assessment. Retrieved from [Link].

-

Química Organica.org (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link].

-

PubMed (1999). Fluoroquinolone toxicity profiles: a review focusing on newer agents. Retrieved from [Link].

-

Braun Research Group (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 63231618, 2,5-Dichloro-3-(chloromethyl)-8-fluoroquinoline. Retrieved from [Link].

-

PubMed (2012). Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. Retrieved from [Link].

-

PubMed (2005). Toxicity of fluoroquinolone antibiotics to aquatic organisms. Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dichloro-8-fluoroquinoline | C9H4Cl2FN | CID 64208256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. chemos.de [chemos.de]

- 8. fishersci.nl [fishersci.nl]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone toxicity profiles: a review focusing on newer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Foreword: Navigating the Solubility Landscape of a Novel Quinolone Derivative

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-8-fluoroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The solubility of any new quinoline derivative, such as 2,5-Dichloro-8-fluoroquinoline, is a critical physicochemical parameter that dictates its suitability for further development. Poor solubility can hinder formulation, bioavailability, and ultimately, the therapeutic efficacy of a promising compound. This guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dichloro-8-fluoroquinoline in a range of organic solvents. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers to conduct their own robust solubility assessments.

Physicochemical Profile of 2,5-Dichloro-8-fluoroquinoline

A thorough understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of 2,5-Dichloro-8-fluoroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂FN | PubChem[1] |

| Molecular Weight | 216.04 g/mol | PubChem[1] |

| Structure | Aromatic heterocyclic compound with two chlorine and one fluorine substituent. | PubChem[1] |

| Polarity Prediction | The presence of electronegative halogen atoms and a nitrogen atom introduces polarity, but the overall molecule is expected to be largely non-polar to moderately polar due to the dominant aromatic system. | General Chemical Principles |

| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor. There are no hydrogen bond donors. | PubChem[1] |

1.1. Structural Considerations and Solubility Prediction

The "like dissolves like" principle is a fundamental concept in predicting solubility.[2] The structure of 2,5-Dichloro-8-fluoroquinoline, a halogenated aromatic heterocycle, suggests it will be more soluble in organic solvents than in water. The presence of chlorine and fluorine atoms increases the molecular weight and introduces polar C-X bonds, which can lead to dipole-dipole interactions. However, these are generally weaker than the hydrogen bonds found in protic solvents like water.

The solubility in a given organic solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For 2,5-Dichloro-8-fluoroquinoline, solvents that can engage in dipole-dipole and van der Waals interactions are likely to be effective. Aromatic solvents may also be particularly effective due to potential π-π stacking interactions with the quinoline ring system.

Recommended Solvents for Solubility Screening

Based on the solubility data of structurally similar compounds like 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline[3], and general principles of organic chemistry, the following solvents are recommended for an initial solubility screening of 2,5-Dichloro-8-fluoroquinoline. They cover a range of polarities and functional groups.

Table 2: Recommended Organic Solvents for Solubility Determination

| Solvent Class | Recommended Solvents | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol, n-Butanol | Protic solvents with varying alkyl chain lengths to probe the effect of polarity and hydrogen bonding.[4] |

| Esters | Ethyl Acetate, n-Propyl Acetate | Aprotic solvents with moderate polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents capable of strong dipole-dipole interactions. |

| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Cyclic ethers with good solvating properties for a range of compounds. |

| Halogenated Solvents | Dichloromethane, Chloroform | Non-polar aprotic solvents that can interact favorably with the chlorinated quinoline.[5] |

| Aromatic Hydrocarbons | Toluene | Non-polar solvent to assess the impact of π-π stacking interactions. |

| Amides | Dimethylformamide (DMF), Dimethyl Acetamide (DMAc) | Highly polar aprotic solvents with strong solvating power. |

| Other | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents commonly used in drug discovery and development.[6] |

Experimental Protocol for Equilibrium Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8]

3.1. Materials and Equipment

-

2,5-Dichloro-8-fluoroquinoline (ensure purity is characterized)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,5-Dichloro-8-fluoroquinoline to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for pharmaceutical applications).[7]

-

Allow the samples to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 2,5-Dichloro-8-fluoroquinoline in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4][6]

-

-

Data Calculation and Reporting:

-

Calculate the solubility of 2,5-Dichloro-8-fluoroquinoline in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[7]

-

3.3. Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of 2,5-Dichloro-8-fluoroquinoline.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Hypothetical Solubility Data for 2,5-Dichloro-8-fluoroquinoline at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| n-Butanol | ||

| Ethyl Acetate | ||

| Acetone | ||

| 1,4-Dioxane | ||

| Dichloromethane | ||

| Toluene | ||

| Dimethylformamide (DMF) | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) |

4.1. Interpreting the Results

The solubility data will provide valuable insights into the intermolecular forces that govern the dissolution of 2,5-Dichloro-8-fluoroquinoline.

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF) would suggest that dipole-dipole interactions are a major driving force for solvation.

-

Good solubility in aromatic solvents (e.g., Toluene) would indicate the importance of π-π stacking interactions.

-

Trends in solubility within a homologous series (e.g., alcohols) can reveal the influence of solvent polarity and alkyl chain length on the solvation process.

Safety Precautions

2,5-Dichloro-8-fluoroquinoline is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[9][10][11] All experimental work should be conducted in a well-ventilated fume hood.[9][10][11] Researchers should consult the Safety Data Sheet (SDS) for 2,5-Dichloro-8-fluoroquinoline and all solvents used before commencing any experimental work.[9][10][11]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination and interpretation of the solubility of 2,5-Dichloro-8-fluoroquinoline in a range of organic solvents. The resulting data will be invaluable for its potential development as a therapeutic agent, informing decisions on formulation, purification, and administration. Future studies could explore the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, providing a deeper understanding of the underlying solvation mechanisms.

References

-

PubChem. 2,5-Dichloro-8-fluoroquinoline. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Journal of Science and Practice of Pharmacy. Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. [Link]

-

Wikipedia. Quinoline. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. 2,5-Dichloro-8-fluoroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Royal Society of Chemistry. Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. [Link]

-

ResearchGate. Physicochemical properties of the new fluoroquinolones. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

PubChem. 2,5-Dichloro-3-(chloromethyl)-8-fluoroquinoline. National Center for Biotechnology Information. [Link]

-

PubMed Central. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]

-

PubChem. 8-Fluoroquinoline. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,5-Dichloro-8-fluoroquinoline | C9H4Cl2FN | CID 64208256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. jsppharm.org [jsppharm.org]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. fda.gov [fda.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fishersci.nl [fishersci.nl]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

The Strategic Intermediate: A Technical Guide to 2,5-Dichloro-8-fluoroquinoline in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract